Ethenylbenzene dibromide

Description

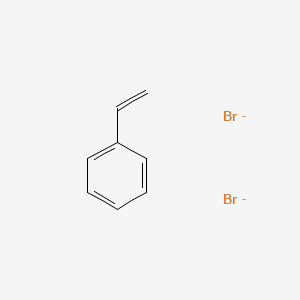

Ethenylbenzene dibromide, structurally represented as C₆H₅CHBrCH₂Br (1,2-dibromoethylbenzene), is an aromatic dibromide derivative of ethylbenzene. Ethylene dibromide (EDB), a volatile aliphatic dibromide, is extensively regulated due to its toxicity and historical use as a pesticide and fumigant .

Properties

Molecular Formula |

C8H8Br2-2 |

|---|---|

Molecular Weight |

263.96 g/mol |

IUPAC Name |

styrene;dibromide |

InChI |

InChI=1S/C8H8.2BrH/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H2;2*1H/p-2 |

InChI Key |

YPFVPWQTXAOXBW-UHFFFAOYSA-L |

Canonical SMILES |

C=CC1=CC=CC=C1.[Br-].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties and Uses :

- Chemical Formula : C₂H₄Br₂.

- CAS No.: 106-93-4 .

- Hazards: Classified as a Poisonous Material (Hazard Class 6.1, UN 1605) with acute toxicity (oral, dermal, inhalation) and carcinogenicity (IARC Group 2A) .

- Reactivity : Reacts violently with metals (Al, Mg, Zn), strong bases, and oxidizers, producing toxic gases like hydrogen bromide .

- Applications : Formerly used in leaded gasoline, soil fumigation, and as a solvent .

Table 1: Ethylene Dibromide Hazard Data

| Parameter | Value | Source |

|---|---|---|

| OSHA PEL (8-hr TWA) | 20 ppm (skin) | |

| NIOSH REL | 0.045 ppm (ceiling) | |

| IDLH | 50 ppm | |

| Emergency Response Guide | Guide 154 (toxic inhalation) |

Triphenylphosphine Dibromide (Ph₃PBr₂)

Key Properties and Uses :

- Chemical Formula : C₁₈H₁₅Br₂P.

- CAS No.: 1034-44-4 .

- Applications: A versatile reagent in organic synthesis, e.g., catalyzing α-aminonitrile formation under solvent-free conditions .

- Hazards : Less volatile than EDB but corrosive and moisture-sensitive.

Comparison with EDB :

| Parameter | Ethylene Dibromide | Triphenylphosphine Dibromide |

|---|---|---|

| Structure | Aliphatic | Organophosphorus |

| Volatility | High | Low |

| Primary Use | Fumigant (historical) | Synthetic reagent |

| Toxicity | Carcinogenic | Corrosive |

Quaternary Pyridine Aldoxime Dibromides (K-Series Oximes)

Examples : K005, K027, K033, K048 .

- Structure : Bis-pyridinium dibromides with oxime groups.

- Applications: Antidotes for organophosphate poisoning, enhancing acetylcholinesterase reactivation .

- Hazards : Low environmental persistence but require careful handling due to ionic reactivity.

Comparison with EDB :

| Parameter | Ethylene Dibromide | K-Series Oximes |

|---|---|---|

| Application | Industrial | Pharmaceutical |

| Environmental Impact | Persistent pollutant | Biodegradable |

| Reactivity | Explosive with metals | Stable in aqueous solutions |

Aromatic Dibromides (e.g., 2-Ethenyl-1,3-Difluorobenzene Derivatives)

Examples : 2-Ethenyl-1,3-difluorobenzene derivatives (CAS variants in ).

Comparison with EDB :

| Parameter | Ethylene Dibromide | Aromatic Dibromides |

|---|---|---|

| Toxicity | High | Moderate |

| Stability | Decomposes on heating | Thermally stable |

| Use Sector | Agriculture | Research and development |

Q & A

Basic: What are the recommended methodologies for synthesizing ethenylbenzene dibromide in laboratory settings?

Answer:

this compound can be synthesized via bromination of styrene (ethenylbenzene) using bromine (Br₂) under controlled conditions. Key considerations include:

- Temperature control : Excess heat may lead to side reactions (e.g., polymer formation) or reduced yield. Maintaining 0–5°C during bromine addition minimizes undesired byproducts .

- Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and enhance reaction efficiency.

- Characterization : Confirm product purity via IR spectroscopy (C-Br stretch ~500–600 cm⁻¹) and melting point analysis. For advanced validation, employ NMR (¹³C and ¹H) to distinguish between meso and d/l diastereomers .

Basic: How can researchers detect and quantify this compound in environmental samples?

Answer:

Environmental detection relies on gas chromatography (GC) paired with electron capture detection (ECD) or mass spectrometry (MS):

- Sample preparation : Liquid-liquid extraction (LLE) using hexane or solid-phase microextraction (SPME) for aqueous matrices .

- Analytical standards : Use EPA Method OIA-1677 for low-level volatile organic compounds (detection limit: 0.1 µg/L) .

- Cross-validation : Compare retention times with certified reference materials and confirm via MS fragmentation patterns (e.g., m/z 214 for molecular ion [C₈H₈Br₂]⁺) .

Advanced: How can physiologically-based pharmacokinetic (PBPK) modeling be adapted for this compound toxicity studies?

Answer:

PBPK models for this compound can leverage data from structurally analogous compounds (e.g., ethylbenzene or ethylene dibromide):

- Parameter selection : Use partition coefficients and metabolic rates from ethylbenzene studies, adjusting for bromine’s electronegativity and tissue affinity .

- Validation : Compare model predictions against in vivo rodent data on absorption, distribution, and excretion. For example, prioritize liver and kidney compartments due to bromine’s hepatotoxic and nephrotoxic effects .

- Uncertainty analysis : Apply Monte Carlo simulations to account for interspecies variability and exposure route differences (e.g., inhalation vs. dermal) .

Advanced: How should researchers address contradictions in toxicological data for this compound?

Answer:

Contradictions often arise from exposure route, species-specific metabolism, or co-exposure interactions:

- Dose-response reconciliation : Compare studies using the Benchmark Dose (BMD) approach to normalize data across varying exposure durations and concentrations .

- Interaction analysis : Evaluate synergistic effects with co-exposure agents (e.g., disulfiram enhances brominated compound toxicity by inhibiting detoxification enzymes) .

- Mechanistic studies : Use in vitro hepatocyte assays to isolate metabolic pathways (e.g., cytochrome P450-mediated bromine release) and identify critical toxicity thresholds .

Basic: What safety protocols are essential for handling this compound in laboratories?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and goggles to prevent dermal/ocular contact. Use fume hoods for all procedures .

- Ventilation : Ensure negative-pressure systems to avoid vapor accumulation (TLV-TWA: 0.1 ppm) .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Decontaminate surfaces with 10% ethanol .

Advanced: What experimental designs are optimal for studying this compound’s environmental persistence?

Answer:

- Microcosm studies : Simulate soil/water systems under varying pH (4–9) and microbial activity levels. Monitor degradation via GC-ECD at intervals (0, 7, 30 days) .

- Isotopic labeling : Use ¹⁴C-labeled this compound to track mineralization rates and metabolite formation (e.g., brominated acetic acid) .

- Statistical power : Employ ANOVA with post-hoc Tukey tests to differentiate degradation pathways across experimental conditions .

Basic: What biomarkers indicate exposure to this compound in biological systems?

Answer:

- Blood/serum analysis : Elevated bromide ion levels (>50 mg/L) correlate with acute exposure. Confirm via ion chromatography .

- Urinary metabolites : Detect brominated mercapturic acids (e.g., N-acetyl-S-(2-bromoethyl)-L-cysteine) using LC-MS/MS .

- Hepatic enzymes : Monitor alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for early hepatotoxicity signs .

Advanced: How can researchers integrate computational chemistry to predict this compound’s reactivity?

Answer:

- DFT calculations : Use Gaussian or ORCA software to model electrophilic addition pathways (e.g., bromine radical formation) and predict regioselectivity .

- Molecular docking : Simulate interactions with biological targets (e.g., DNA or glutathione transferases) to identify potential mutagenic mechanisms .

- QSAR models : Develop toxicity predictions based on Hammett constants (σ⁺) for bromine substituents and LogP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.